molecular formula C13H12N2O3 B11869359 8-(Morpholin-4-yl)quinoline-5,6-dione CAS No. 21872-95-7

8-(Morpholin-4-yl)quinoline-5,6-dione

Cat. No.: B11869359
CAS No.: 21872-95-7
M. Wt: 244.25 g/mol
InChI Key: YLADGLBABGIRRP-UHFFFAOYSA-N
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Description

8-Morpholinoquinoline-5,6-dione: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a morpholine ring attached to the quinoline core, specifically at the 8th position. The quinoline core itself is a nitrogen-containing aromatic ring system, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholinoquinoline-5,6-dione typically involves the functionalization of the quinoline coreThis can be achieved through nucleophilic substitution reactions where the morpholine ring is introduced under basic conditions .

Industrial Production Methods: Industrial production of 8-Morpholinoquinoline-5,6-dione may involve large-scale oxidation processes using oxidizing agents such as dichromate or other suitable oxidants. The subsequent introduction of the morpholine group can be carried out in continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Morpholinoquinoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The quinoline core can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline ring to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Anticancer Activity

The 5,6-dione structure of quinoline derivatives has been linked to significant anticancer properties. Research indicates that compounds containing this scaffold can induce apoptosis in cancer cells while sparing normal cells. For instance, derivatives of 5,8-quinolinedione have demonstrated potent activity against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (SK-MEL-2) .

Case Study:
In a study by Ling et al., several 5,8-quinolinedione derivatives were synthesized and tested against drug-sensitive and multidrug-resistant cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 0.59 µM, indicating strong cytotoxic effects .

Antibacterial Properties

Quinoline derivatives have also shown promise as antibacterial agents. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes.

Case Study:
A study highlighted the synthesis of novel quinoline hydrazone derivatives that were screened for antibacterial activity against Mycobacterium tuberculosis. The results indicated that specific modifications to the quinoline structure enhanced antibacterial efficacy .

Structure-Activity Relationship

The biological activity of 8-(Morpholin-4-yl)quinoline-5,6-dione is significantly influenced by its molecular structure. Variations at specific positions on the quinoline ring can enhance or diminish its therapeutic efficacy.

Substituent Position Effect on Activity Example Compounds
C-6Increased cytotoxicity6-Arylamino derivatives
C-7Variable effectsAziridinyl derivatives

Mechanism of Action

The mechanism of action of 8-Morpholinoquinoline-5,6-dione involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the morpholine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 8-Morpholinoquinoline-5,6-dione is unique due to the presence of both the morpholine and quinoline moieties, which confer distinct chemical and biological properties. The morpholine group enhances solubility and bioavailability, while the quinoline core provides a versatile scaffold for various biological activities .

Biological Activity

8-(Morpholin-4-yl)quinoline-5,6-dione is a compound belonging to the quinoline family, specifically a derivative of 5,8-quinolinedione. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₂N₂O₃
  • IUPAC Name : this compound

This structure features a morpholine ring attached to the quinoline backbone, which is critical for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. The mechanism of action primarily involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

  • Mechanism : The compound exhibits its anticancer effects through the inhibition of NADPH-dependent quinone oxidoreductase (NQO1), which is crucial for cellular redox balance and apoptosis regulation. Research indicates that derivatives with modifications at the C-6 and C-7 positions show enhanced activity against various cancer cell lines, including melanoma and breast cancer .
CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)0.59–1.52
Derivative A (C-6 alkoxy)SNB-19 (Glioblastoma)0.17
Derivative B (C-7 chloro)SKOV3 (Ovarian Cancer)0.12–0.21

2. Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of this compound have also been explored. Studies indicate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

  • Activity Spectrum : The compound shows higher efficacy against Staphylococcus aureus and Candida species compared to traditional antibiotics .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.6 µg/mL
Candida tropicalis0.6–6.3 µg/mL

3. Antimalarial Activity

Research has also indicated that derivatives of this compound possess antimalarial properties. The mechanism involves interference with the parasite's metabolic pathways.

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural modifications:

  • Substituents at C-6 and C-7 : Modifications at these positions have been shown to enhance anticancer efficacy significantly.
    • Compounds with longer alkoxy chains at C-6 exhibited increased activity against MDA-MB-231 cells.
    • Substituents at C-2 position were found to reduce activity when compared to non-substituted compounds .

Case Study 1: Anticancer Efficacy

A study focused on the antiproliferative effects of various derivatives against multiple cancer cell lines demonstrated that certain modifications led to a marked increase in potency. For instance, a derivative with an alkoxy group at C-6 showed an IC50 value significantly lower than its counterparts without such modifications.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of several derivatives against clinical isolates of bacteria and fungi. The results indicated that specific structural features contributed to enhanced inhibitory effects, suggesting potential for development as therapeutic agents.

Properties

CAS No.

21872-95-7

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

8-morpholin-4-ylquinoline-5,6-dione

InChI

InChI=1S/C13H12N2O3/c16-11-8-10(15-4-6-18-7-5-15)12-9(13(11)17)2-1-3-14-12/h1-3,8H,4-7H2

InChI Key

YLADGLBABGIRRP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C(=O)C3=C2N=CC=C3

Origin of Product

United States

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